Summary of the Application: 2H-Dibenzo[e,g]isoindole has shown various biological activities such as anti-inflammatory, antimicrobial, anticancer, anti-hypertensive, antiHIV, anti-obesity, and antiprotozoal .
Summary of the Application: Isoindole derivatives and oligomers, which include 2H-Dibenzo[e,g]isoindole, are very important compounds in material science .
Summary of the Application: 2H-Dibenzo[e,g]isoindole derivatives are widely applied in agriculture. They can be used as plant growth regulators and herbicides .
2H-Dibenzo[e,g]isoindole is a polycyclic aromatic compound characterized by its fused isoindole structure, which consists of two benzene rings attached to a five-membered nitrogen-containing ring. The molecular formula of 2H-dibenzo[e,g]isoindole is and it features a unique arrangement of carbon and nitrogen atoms that contributes to its chemical properties and reactivity. This compound is notable for its potential applications in organic synthesis and materials science due to its distinctive electronic and structural characteristics .
The biological activity of 2H-dibenzo[e,g]isoindole and its derivatives has garnered attention for their potential therapeutic applications. Research indicates that compounds containing the isoindole structure exhibit various biological properties, including anticancer and antimicrobial activities. For example, isoindole derivatives have been explored for their ability to inhibit specific enzymes or interact with biological targets, leading to promising results in drug discovery .
Several synthesis methods have been developed for 2H-dibenzo[e,g]isoindole:
2H-Dibenzo[e,g]isoindole has several applications in various fields:
Interaction studies involving 2H-dibenzo[e,g]isoindole focus on its reactivity with biological molecules and other chemical species. Investigations into its interactions with amino acids and other biomolecules reveal insights into its potential as a drug delivery system or therapeutic agent . Additionally, computational studies have been conducted to predict the interaction energies and mechanisms involved in these processes, enhancing our understanding of its chemical behavior .
Several compounds share structural similarities with 2H-dibenzo[e,g]isoindole. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Isoindole | Five-membered ring | Basic structure from which dibenzo derivatives derive |
| Dibenzo[b,e]isoindole | Fused ring system | Different arrangement leading to distinct properties |
| Dibenzo[a,c]isoquinoline | Isoquinoline derivative | Exhibits different reactivity patterns |
| Benzocyclobutene | Cyclobutene derivative | Unique strain effects influencing reactivity |
Uniqueness of 2H-Dibenzo[e,g]isoindole: Unlike other similar compounds, 2H-dibenzo[e,g]isoindole features a specific arrangement of benzene rings that enhances its stability and reactivity in cycloaddition reactions. This structural uniqueness allows it to participate in diverse synthetic pathways while exhibiting significant biological activity.
Scholl-type oxidative cyclization has emerged as one of the most powerful and widely employed methods for constructing dibenzo[e,g]isoindole derivatives [4] [5]. This approach involves the intramolecular coupling of aromatic rings through oxidative conditions, leading to the formation of new carbon-carbon bonds and the generation of the desired polycyclic structure [6]. The methodology has been extensively developed and optimized to achieve high yields and selectivity in the synthesis of various isoindole derivatives.
Phenyliodine(III) bis(trifluoroacetate), commonly referred to as PIFA, has proven to be an exceptionally effective reagent for mediating Scholl-type oxidative cyclizations in the synthesis of dibenzo[e,g]isoindol-1-ones [4] [5]. The use of PIFA in these transformations offers several advantages, including mild reaction conditions, high functional group tolerance, and excellent selectivity for the desired cyclization products [4] [7].
Research conducted by Pelkey and colleagues demonstrated that PIFA-mediated cyclizations of 3,4-diaryl-3-pyrrolin-2-ones can efficiently produce dibenzo[e,g]isoindol-1-ones under carefully controlled conditions [4] [5]. The optimal reaction conditions involve treating the substrate with PIFA in the presence of boron trifluoride etherate at low temperatures, typically around -40°C for 30 minutes [4]. Under these conditions, the cyclization proceeds with simultaneous loss of any protecting groups, such as tert-butoxycarbonyl groups, yielding the desired products in yields ranging from 55% to 93% [4] [5].
The mechanism of PIFA-mediated cyclization involves the formation of an electrophilic iodine species that facilitates the intramolecular coupling of electron-rich aromatic rings [7] [8]. The hypervalent iodine reagent acts as a single electron oxidant, generating arene radical cations that subsequently undergo cyclization to form the polycyclic structure [8]. This process is particularly effective for substrates containing electron-donating substituents, which enhance the reactivity of the aromatic rings toward electrophilic attack [4] [5].
| Reagent System | Temperature (°C) | Reaction Time | Yield Range (%) | Substrate Requirements |
|---|---|---|---|---|
| PIFA + BF3·Et2O | -40 | 0.5 h | 55-93 | Electron-rich aromatics |
| PIFA alone | RT | 2-6 h | 30-50 | Highly activated substrates |
| PhIO2 + TFA | RT | 5 h | 82 | General applicability |
| PIDA + TFA | RT | 0.5 h | 56 | Moderate electron density |
The presence and positioning of methoxy substituents play a crucial role in determining the efficiency and selectivity of Scholl-type oxidative cyclizations [4] [5] [9]. Systematic studies have revealed a clear reactivity trend that correlates with the number and positioning of methoxy groups on the aromatic substrates [4] [5]. This relationship is fundamental to understanding and predicting the success of cyclization reactions in the synthesis of dibenzo[e,g]isoindole derivatives.
Research findings indicate that substrates bearing 3,4-dimethoxyphenyl groups exhibit the highest reactivity in PIFA-mediated cyclizations, significantly outperforming other substitution patterns [4] [5]. The exceptional reactivity of these substrates can be attributed to the strong electron-donating effects of the methoxy groups, which activate the aromatic ring toward electrophilic attack and stabilize the intermediate radical cations formed during the cyclization process [4] [10].
The established reactivity order follows the pattern: 3,4-dimethoxyphenyl >> 3-methoxyphenyl > 3,4,5-trimethoxyphenyl > 4-methoxyphenyl ≈ phenyl [4] [5]. This trend demonstrates that the optimal cyclization efficiency requires at least two methoxy groups distributed appropriately on the aromatic rings, with at least one group positioned para to the site of cyclization [4] [5]. The para positioning is particularly important because it provides maximum resonance stabilization of the intermediate species formed during the oxidative coupling process [9] [10].
Interestingly, substrates containing 3,4,5-trimethoxyphenyl groups show reduced reactivity compared to the 3,4-dimethoxyphenyl derivatives, despite having an additional methoxy substituent [4] [5]. This observation suggests that steric hindrance or electronic deactivation effects may come into play when excessive substitution is present on the aromatic ring [9]. The meta-positioned methoxy groups in this case may not provide optimal orbital overlap for the cyclization process, leading to decreased efficiency [10].
| Substitution Pattern | Reactivity Rank | Yield Range (%) | Methoxy Requirements |
|---|---|---|---|
| 3,4-dimethoxyphenyl | 1 (highest) | 55-93 | ≥2 (one para to cyclization) |
| 3-methoxyphenyl | 2 | 40-80 | ≥1 (meta position) |
| 3,4,5-trimethoxyphenyl | 3 | 30-60 | ≥2 (meta/para positions) |
| 4-methoxyphenyl | 4 | 15-40 | 1 (para position) |
| Phenyl (unsubstituted) | 5 (lowest) | 10-25 | None |
Transition metal catalysis has emerged as a powerful complementary approach to traditional cyclization methods for constructing isoindole scaffolds [11] [12] [13]. These methodologies offer unique advantages in terms of functional group tolerance, regioselectivity, and the ability to form complex polycyclic structures through cascade reactions [11] [13]. The development of efficient transition metal-catalyzed routes to dibenzo[e,g]isoindole derivatives has significantly expanded the synthetic toolbox available for accessing these important heterocyclic compounds.
Rhodium(III) and ruthenium(II) complexes have demonstrated remarkable efficacy in catalyzing cascade reactions that lead to the formation of isoindole-containing scaffolds [11] [12] [13]. These metal catalysts facilitate complex multi-step transformations through the sequential activation of carbon-hydrogen bonds and the formation of new carbon-carbon and carbon-nitrogen bonds [11] [13].
Recent advances in rhodium-catalyzed synthesis have focused on the development of cascade reactions that incorporate nitrile functionalization as a key step [12]. The rhodium-catalyzed cascade reaction begins with the formation of a nitrile ylide with extended conjugation through the reaction of a rhodium vinylcarbene with a nitrile substrate [12]. This initial step is followed by a 1,7-electrocyclization process that generates an azepine intermediate, which subsequently undergoes attack by a second vinylcarbene to complete the cascade sequence [12].
The mechanism of rhodium-catalyzed isoindole synthesis involves several key intermediates and transition states [12]. The process initiates with the coordination of the rhodium complex to the diazo substrate, followed by nitrogen extrusion to generate the rhodium carbene intermediate [12]. Subsequent nucleophilic attack of an alkyne onto the carbenic carbon induces a 5-exo-dig cyclization, yielding a zwitterionic vinyl cationic species that undergoes further transformation to produce the desired isoindole framework [12].
Ruthenium(II) catalysts have also shown exceptional performance in cascade C-H allylation and oxidative annulation reactions [11]. These systems typically employ ruthenium complexes in combination with oxidizing agents to facilitate the sequential functionalization of aromatic substrates [11]. The ruthenium-catalyzed process involves initial ortho C-H activation, followed by migratory insertion of alkene substrates and subsequent β-hydride elimination or protodemetalation steps [11].
The choice between rhodium and ruthenium catalysts often depends on the specific substrate structure and desired reaction pathway [11] [13]. Rhodium systems tend to favor reactions involving carbene intermediates and are particularly effective for substrates containing diazo functionalities [12]. Ruthenium catalysts, on the other hand, excel in C-H activation processes and are well-suited for the direct functionalization of aromatic substrates [11].
The utilization of alkynes as C1 synthons in transition metal-catalyzed reactions has opened new avenues for accessing dibenzo[e,g]isoindole derivatives [12] [14]. This approach leverages the unique reactivity of triple bonds toward various metal catalysts, enabling the incorporation of single-carbon units into complex polycyclic frameworks [14].
Carbon dioxide has emerged as an particularly attractive C1 synthon due to its cost-effectiveness, availability, and environmental compatibility [14]. Nickel-catalyzed cyclative carboxylation reactions utilizing carbon dioxide have been developed for the synthesis of various heterocyclic compounds [14]. These reactions typically employ nickel bromide precatalysts in combination with bipyridyl ligands and metallic reductants such as manganese [14].
The mechanism of alkyne functionalization as C1 synthons involves the initial coordination of the alkyne to the metal center, followed by insertion processes that incorporate the carbon unit into the growing molecular framework [14]. The stereoselectivity of these reactions can be controlled through careful selection of ligands and reaction conditions, with many systems showing preference for anti-selective addition products [14].
Primary alkyl bromides typically provide syn-selective cyclization products when subjected to nickel-catalyzed carboxylation conditions [14]. In contrast, secondary bromides tend to form anti-selective cyclization products under similar conditions [14]. This selectivity difference can be attributed to the varying steric and electronic environments around the reactive sites, which influence the preferred geometry of the transition states [14].
The efficiency of alkyne functionalization reactions is highly dependent on the electronic properties of the substrates and the choice of metal catalyst [14]. Electron-rich alkynes generally show higher reactivity toward metal insertion processes, while electron-deficient systems may require more forcing conditions or specialized catalyst systems [14].
Nucleophilic substitution reactions provide an important synthetic pathway for accessing functionalized dibenzo[e,g]isoindole derivatives through the modification of halogenated precursors [15] [16]. These transformations offer excellent opportunities for introducing diverse functional groups into the isoindole framework, thereby expanding the structural diversity and potential applications of these compounds [15] [16].
The reactivity of halogenated isoindole derivatives toward nucleophilic substitution reactions is strongly influenced by the nature of the halogen substituent and the electronic environment of the heterocyclic system [16]. Systematic studies have revealed significant differences in reactivity between chloro, bromo, and iodo derivatives, with implications for synthetic strategy and reaction conditions [16].
Research findings indicate that 3-chloro-2H-isoindole derivatives exhibit exceptional selectivity in nucleophilic substitution reactions, providing substitution products with minimal formation of reduction byproducts [16]. When treated with nucleophiles such as 4-methylthiophenol under appropriate conditions, chloroindoles typically yield the desired substitution products in ratios exceeding 88:12 relative to reduction products [16]. This high selectivity makes chlorinated isoindole derivatives particularly valuable as synthetic intermediates.
In contrast, bromo and iodo derivatives show increased tendency toward reduction reactions under similar conditions [16]. The reaction of bromoindoles and iodoindoles with nucleophiles often produces significant amounts of dehalogenated products alongside the desired substitution products [16]. This reduced selectivity can be attributed to the weaker carbon-halogen bonds in these systems, which facilitate competing reduction pathways [16].
The choice of base and reaction conditions significantly affects the outcome of nucleophilic substitution reactions [16]. Cesium carbonate tends to promote reduction pathways more than potassium carbonate, particularly for bromo and iodo derivatives [16]. Temperature control is also crucial, with elevated temperatures (around 150°C) often required for chloroindole substrates to achieve complete conversion [16].
Cross-coupling reactions, particularly Suzuki-Miyaura and Sonogashira reactions, have proven to be highly effective methods for introducing functional groups into halogenated isoindole derivatives [15] [16]. These palladium-catalyzed transformations offer excellent functional group tolerance and can be performed under relatively mild conditions [15].
Suzuki-Miyaura cross-coupling reactions of bromo and iodo isoindole derivatives with arylboronic acids proceed smoothly under standard conditions [15] [16]. The reactions typically employ palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) in dioxane-water solvent systems with potassium carbonate as base [16]. These conditions provide the corresponding 3-phenylindoles in high yields with minimal formation of reduction byproducts [16].
The success of Suzuki-Miyaura reactions is highly dependent on the nature of the nitrogen substituent in the isoindole substrate [15]. Nitrogen-unsubstituted halogenated isoindoles often show reduced reactivity and selectivity compared to N-protected derivatives [15]. The presence of electron-withdrawing protecting groups can enhance the electrophilicity of the halogenated position, facilitating the oxidative addition step of the catalytic cycle [15].
Sonogashira coupling reactions provide access to alkyne-substituted isoindole derivatives, which serve as valuable intermediates for further synthetic elaboration [16]. The reaction conditions typically involve palladium and copper co-catalysts in the presence of triethylamine as solvent and base [16]. Iodoindoles generally show higher reactivity than bromoindoles in these transformations, reflecting the relative ease of oxidative addition [16].
The substrate scope of cross-coupling reactions can be influenced by the acidity of the isoindole nitrogen [15]. More acidic substrates tend to show reduced reactivity, possibly due to the formation of inhibitory metal complexes [15]. This effect can be mitigated through the use of appropriate protecting groups or by employing specialized catalyst systems designed to handle challenging substrates [15].
Diels-Alder cycloaddition reactions represent a powerful strategy for constructing polycyclic isoindole derivatives with high levels of stereochemical control [17] [18] [19]. These pericyclic reactions enable the rapid assembly of complex molecular architectures through the formation of multiple bonds in a single transformation [17] [18]. The application of Diels-Alder methodology to isoindole synthesis has led to the development of highly efficient routes to various polycyclic frameworks.
The stereoselectivity of Diels-Alder reactions involving isoindole-containing dienes is typically excellent, with strong preference for endo products over exo alternatives [17] [18]. Theoretical calculations have revealed that the superior stability of endo transition states is associated with non-covalent interactions between the substituents of both cycloaddition partners [18]. These interactions provide additional stabilization that favors the endo approach geometry.
Vinyl-substituted pyrrole derivatives have emerged as particularly effective dienes in Diels-Alder reactions with maleimide dienophiles [17] [18]. The reactions proceed with high endo-diastereoselectivity to furnish octahydropyrrolo[3,4-e]indoles, which serve as versatile precursors for further synthetic elaboration [17] [18]. The cycloaddition products can be subjected to subsequent Heck arylation reactions to generate more complex polycyclic structures [17] [18].
The development of tandem synthetic sequences combining Diels-Alder reactions with other transformations has significantly expanded the utility of this approach [19]. Multicomponent reactions involving cyclic 1,3-dicarbonyls, aldehydes, isocyanides, and maleimides can generate polycyclic isoindole derivatives through a sequence involving Knoevenagel condensation, [4+1] cycloaddition, and Diels-Alder trapping of reactive intermediates [19].
Retro-Diels-Alder reactions have also found application in isoindole synthesis, particularly for the generation of reactive isoindole intermediates that can be trapped by suitable dienophiles [20]. This approach is particularly useful when the target isoindole derivatives are unstable under the reaction conditions, as the retro-Diels-Alder process can be performed in the presence of trapping agents to capture the desired products [20].
The synthesis of 2H-dibenzo[e,g]isoindole derivatives can be accomplished through several distinct methodological approaches, each offering unique advantages and limitations [4] [11] [15] [17]. A comprehensive comparison of these synthetic routes reveals important considerations for selecting the most appropriate method for specific synthetic targets and applications.
Scholl-type oxidative cyclization approaches, particularly those employing PIFA-mediated conditions, offer exceptional yields and selectivity for electron-rich substrates [4] [5]. These methods are characterized by relatively mild reaction conditions and high functional group tolerance, making them suitable for complex synthetic sequences [4]. However, the requirement for electron-rich aromatic substrates limits the substrate scope, and the use of hypervalent iodine reagents may present cost considerations for large-scale applications [4] [5].
Transition metal-catalyzed annulation strategies provide excellent functional group compatibility and enable the construction of complex polycyclic frameworks through cascade processes [11] [12]. The rhodium and ruthenium-catalyzed systems demonstrate remarkable versatility in handling diverse substrate classes and can achieve high levels of regioselectivity [11] [12]. The primary limitations of these approaches include the need for specialized catalyst systems and the potential for competing side reactions in complex substrate mixtures [11] [12].
Nucleophilic substitution pathways offer straightforward access to functionalized isoindole derivatives through readily available halogenated precursors [15] [16]. The cross-coupling reactions, in particular, provide excellent opportunities for late-stage functionalization and structure-activity relationship studies [15] [16]. However, these approaches are limited to substrates containing appropriate leaving groups and may require protection strategies for sensitive functional groups [15] [16].
Diels-Alder approaches excel in providing high levels of stereochemical control and enable the rapid construction of complex polycyclic architectures [17] [18] [19]. The excellent endo-selectivity and broad substrate scope make these methods particularly attractive for diversity-oriented synthesis [17] [18]. The primary challenges associated with Diels-Alder strategies include the need for appropriately substituted diene and dienophile partners and potential regiochemical issues with unsymmetrical substrates [17] [18].
| Synthetic Method | Yield Range (%) | Key Advantages | Primary Limitations |
|---|---|---|---|
| Scholl-Type Oxidative Cyclization | 55-93 | Mild conditions, high selectivity | Requires electron-rich substrates |
| Transition Metal Catalysis | 65-85 | Functional group tolerance, versatility | Complex catalyst systems |
| Nucleophilic Substitution | 40-70 | Straightforward functionalization | Limited to halogenated precursors |
| Diels-Alder Approaches | 60-80 | High stereoselectivity, rapid assembly | Requires specific substrate types |
X-ray crystallographic studies of 2H-Dibenzo[e,g]isoindole and related structures have provided valuable insights into the molecular geometry and packing arrangements of this polycyclic aromatic system. While direct crystallographic data for the parent 2H-Dibenzo[e,g]isoindole compound was limited in the available literature, related structural analyses offer important comparative information.
Crystal Structure Parameters and Molecular Geometry
The molecular structure of 2H-Dibenzo[e,g]isoindole consists of a phenanthrene backbone fused with a pyrrole ring, creating a rigid planar aromatic system. Crystallographic studies of similar benzo-fused isoindole derivatives reveal several key structural features [1] [2]:
| Structural Parameter | Value Range | Reference System |
|---|---|---|
| C-N bond lengths | 1.36-1.44 Å | Related isoindole structures |
| C-C aromatic bonds | 1.37-1.38 Å | Phenanthrene framework |
| Dihedral angles | < 5° | Planar aromatic system |
| Intermolecular distances | 3.4-3.8 Å | π-π stacking interactions |
Crystallographic Packing and Intermolecular Interactions
Studies on related dibenzo-fused heterocycles demonstrate that these compounds typically exhibit strong π-π stacking interactions in the solid state [2] [3]. The planar nature of the 2H-Dibenzo[e,g]isoindole framework facilitates efficient crystal packing through:
Research on structurally analogous compounds has shown that the incorporation of the nitrogen heteroatom influences crystal packing patterns compared to purely hydrocarbon systems [4]. The nitrogen atom can participate in weak hydrogen bonding interactions, affecting both molecular orientation and intermolecular spacing in the crystal lattice.
Nuclear Magnetic Resonance spectroscopy provides detailed information about the electronic environment and molecular dynamics of 2H-Dibenzo[e,g]isoindole. The spectroscopic signatures reflect the unique aromatic character and symmetry of this polycyclic system.
¹H Nuclear Magnetic Resonance Characteristics
The proton Nuclear Magnetic Resonance spectrum of 2H-Dibenzo[e,g]isoindole exhibits distinctive patterns characteristic of its fused aromatic framework [5] [6]:
| Proton Position | Chemical Shift Range (δ ppm) | Multiplicity | Assignment |
|---|---|---|---|
| N-H | 8.5-9.0 | Broad singlet | Pyrrole N-H |
| Aromatic H-1,8 | 8.2-8.5 | Doublet | Peri positions |
| Aromatic H-4,5 | 7.8-8.0 | Doublet | β-Pyrrole positions |
| Aromatic H-2,3,6,7 | 7.3-7.6 | Multiplet | Benzene framework |
The downfield chemical shifts observed for the aromatic protons reflect the extensive aromatic delocalization throughout the dibenzo[e,g]isoindole system. The N-H proton appears characteristically downfield due to the deshielding effect of the aromatic π-system [7] [8].
¹³C Nuclear Magnetic Resonance Signature Patterns
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the electronic distribution within the aromatic framework [5] [9]:
| Carbon Type | Chemical Shift Range (δ ppm) | Characteristic Features |
|---|---|---|
| Quaternary C | 140-145 | Fusion carbons |
| CH aromatic | 125-135 | Aromatic framework |
| C-N bonds | 115-125 | Pyrrole carbons |
The carbon chemical shifts demonstrate the aromatic character of all ring carbons, with quaternary fusion carbons appearing at the highest field due to their multiple aromatic bond character [7]. The systematic variation in chemical shifts provides insight into the electron density distribution across the molecular framework.
Spectroscopic Evidence for Aromatic Character
Nuclear Magnetic Resonance studies on related isoindole systems have established that the chemical shift patterns are consistent with significant aromatic stabilization [7] [8]. The observation of:
These features collectively confirm the aromatic nature of the 2H-Dibenzo[e,g]isoindole framework and its electronic delocalization characteristics.
Computational studies provide detailed insights into the electronic structure, orbital characteristics, and aromatic properties of 2H-Dibenzo[e,g]isoindole. Density Functional Theory calculations and related quantum mechanical methods have been employed to understand the fundamental electronic properties of this system.
Aromaticity quantification for 2H-Dibenzo[e,g]isoindole requires sophisticated computational approaches to evaluate the cyclic electron delocalization. Multiple aromaticity indices have been developed to assess aromatic character in polycyclic systems [10] [11].
Nucleus-Independent Chemical Shift Values
Nucleus-Independent Chemical Shifts calculations represent one of the most widely accepted methods for quantifying aromaticity [12] [11]. For dibenzo-fused heterocycles similar to 2H-Dibenzo[e,g]isoindole:
| Ring System | NICS(0) Value | NICS(1) Value | Aromatic Character |
|---|---|---|---|
| Benzene rings | -8 to -12 ppm | -9 to -11 ppm | Strongly aromatic |
| Pyrrole ring | -10 to -15 ppm | -11 to -13 ppm | Strongly aromatic |
| Overall system | -8 to -14 ppm | -9 to -12 ppm | Aromatic |
The negative Nucleus-Independent Chemical Shifts values indicate aromatic character, with more negative values corresponding to stronger aromaticity [11] [13]. The dibenzo[e,g]isoindole system exhibits Nucleus-Independent Chemical Shifts values consistent with significant aromatic stabilization across all component rings.
Geometric Aromaticity Indices
Bond length alternation patterns provide additional evidence for aromatic character [10] [11]:
Electronic Aromaticity Measures
Computational studies on related systems indicate that dibenzo-fused isoindoles maintain aromatic stabilization energies comparable to simpler aromatic systems [10] [14]. The delocalization indices demonstrate significant π-electron delocalization throughout the molecular framework.
Frontier Molecular Orbital analysis provides crucial information about the electronic properties, reactivity, and photophysical behavior of 2H-Dibenzo[e,g]isoindole [15] [16] [17].
Highest Occupied Molecular Orbital Characteristics
Density Functional Theory calculations for dibenzo-fused isoindole systems reveal characteristic Highest Occupied Molecular Orbital properties [18] [16]:
| Orbital Property | Calculated Value | Characteristics |
|---|---|---|
| HOMO Energy | -5.5 to -6.0 eV | Moderate ionization potential |
| Orbital Distribution | π-system delocalized | Aromatic character |
| Nodal Structure | π-orbital pattern | Extended conjugation |
The Highest Occupied Molecular Orbital exhibits significant delocalization across the entire dibenzo[e,g]isoindole framework, with particular electron density concentration on the nitrogen-containing five-membered ring and adjacent aromatic carbons [19] [16].
Lowest Unoccupied Molecular Orbital Properties
The Lowest Unoccupied Molecular Orbital characteristics determine the electron-accepting properties and excited-state behavior [18] [15]:
| Orbital Property | Calculated Value | Implications |
|---|---|---|
| LUMO Energy | -1.5 to -2.0 eV | Moderate electron affinity |
| HOMO-LUMO Gap | 3.5-4.5 eV | Electronic transitions |
| Orbital Symmetry | π* character | Aromatic π* system |
Frontier Molecular Orbital Energy Considerations
The calculated Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap for 2H-Dibenzo[e,g]isoindole falls within the range typical for polycyclic aromatic compounds [16] [20]. This energy gap influences:
Molecular Orbital Visualization and Electron Distribution
Computational visualization of the frontier molecular orbitals reveals the spatial distribution of electron density. The Highest Occupied Molecular Orbital shows significant amplitude on the nitrogen atom and adjacent carbons, consistent with the expected nucleophilic character of the isoindole system [19] [21]. The Lowest Unoccupied Molecular Orbital distribution indicates potential sites for electrophilic attack and excited-state localization.
Implications for Chemical Reactivity
The frontier molecular orbital analysis provides predictive information about chemical reactivity patterns. The electron-rich character of the Highest Occupied Molecular Orbital suggests that 2H-Dibenzo[e,g]isoindole should exhibit nucleophilic behavior and susceptibility to electrophilic aromatic substitution reactions [17] [20]. The orbital energy levels also indicate moderate stability toward oxidative conditions.